molecular formula C9H5BrClNO2 B1274768 5-bromo-7-chloro-1H-indole-2-carboxylic Acid CAS No. 383132-31-8

5-bromo-7-chloro-1H-indole-2-carboxylic Acid

Cat. No.: B1274768
CAS No.: 383132-31-8
M. Wt: 274.5 g/mol
InChI Key: KNMMKGRZJTYUGJ-UHFFFAOYSA-N
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Description

5-bromo-7-chloro-1H-indole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H5BrClNO2. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. The compound is characterized by the presence of bromine and chlorine atoms at the 5 and 7 positions of the indole ring, respectively, and a carboxylic acid group at the 2 position .

Biochemical Analysis

Biochemical Properties

5-bromo-7-chloro-1H-indole-2-carboxylic Acid exhibits various biochemical properties that make it a valuable compound in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit various enzymes and proteins, leading to significant biological effects . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the compound’s ability to interact with specific cellular targets, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity and function . This binding interaction is crucial for the compound’s biological effects, as it can modulate key biochemical pathways and processes. Understanding the molecular mechanism of this compound is essential for developing targeted therapeutic strategies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo models. Indole derivatives, including this compound, have shown varying degrees of stability and degradation under different experimental conditions . These temporal effects are important for understanding the compound’s behavior in biological systems and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages leading to significant biological outcomes . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the dosage effects of this compound is crucial for developing safe and effective treatment strategies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to significant biological effects . The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution of this compound is essential for developing targeted delivery strategies and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound’s biological effects, as it can influence key cellular processes and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-chloro-1H-indole-2-carboxylic acid typically involves the bromination and chlorination of indole derivatives. One common method includes the bromination of 7-chloroindole-2-carboxylic acid using bromine in acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.

Major Products Formed

    Substitution Products: Various substituted indole derivatives.

    Oxidation Products: Indole oxides.

    Reduction Products: Reduced indole derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-bromo-7-chloro-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 5-bromoindole-2-carboxylic acid
  • 7-chloroindole-2-carboxylic acid
  • 5-bromo-1H-indole-2-carboxylic acid ethyl ester

Uniqueness

5-bromo-7-chloro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

5-bromo-7-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMMKGRZJTYUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383132-31-8
Record name 5-Bromo-7-chloro-1H-indole-2-carboxylic acid
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